Ac-Ala-Ala-Val-Ala-Leu-Leu-Pro-Ala-Val-Leu-Leu-Ala-Leu-Leu-Ala-Pro-Asp-Glu-Val-Asp-al.TFA

Description

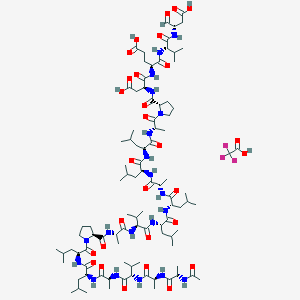

Ac-Ala-Ala-Val-Ala-Leu-Leu-Pro-Ala-Val-Leu-Leu-Ala-Leu-Leu-Ala-Pro-Asp-Glu-Val-Asp-al.TFA is a synthetic 21-residue peptide acetylated at the N-terminus and modified with trifluoroacetic acid (TFA) as a counterion. Its sequence is rich in hydrophobic residues (Ala, Val, Leu) and includes proline (Pro) and acidic residues (Asp, Glu). The TFA salt enhances solubility in aqueous buffers, a common feature in therapeutic peptides .

Properties

IUPAC Name |

(4S)-4-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-acetamidopropanoyl]amino]propanoyl]amino]-3-methylbutanoyl]amino]propanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]pyrrolidine-2-carbonyl]amino]propanoyl]amino]-3-methylbutanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]propanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]propanoyl]pyrrolidine-2-carbonyl]amino]-3-carboxypropanoyl]amino]-5-[[(2S)-1-[[(2S)-1-carboxy-3-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-5-oxopentanoic acid;2,2,2-trifluoroacetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C94H158N20O27.C2HF3O2/c1-43(2)34-61(82(129)97-53(20)77(124)103-63(36-45(5)6)84(131)106-62(35-44(3)4)83(130)100-57(24)93(140)113-32-26-29-69(113)89(136)107-66(41-72(121)122)87(134)102-60(30-31-70(117)118)81(128)112-74(50(15)16)91(138)101-59(42-115)40-71(119)120)105-85(132)65(38-47(9)10)108-92(139)75(51(17)18)111-80(127)56(23)98-88(135)68-28-27-33-114(68)94(141)67(39-48(11)12)109-86(133)64(37-46(7)8)104-78(125)54(21)99-90(137)73(49(13)14)110-79(126)55(22)96-76(123)52(19)95-58(25)116;3-2(4,5)1(6)7/h42-57,59-69,73-75H,26-41H2,1-25H3,(H,95,116)(H,96,123)(H,97,129)(H,98,135)(H,99,137)(H,100,130)(H,101,138)(H,102,134)(H,103,124)(H,104,125)(H,105,132)(H,106,131)(H,107,136)(H,108,139)(H,109,133)(H,110,126)(H,111,127)(H,112,128)(H,117,118)(H,119,120)(H,121,122);(H,6,7)/t52-,53-,54-,55-,56-,57-,59-,60-,61-,62-,63-,64-,65-,66-,67-,68-,69-,73-,74-,75-;/m0./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUACDJMODMQION-UWOLOOPLSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC(CC(C)C)C(=O)NC(C)C(=O)N1CCCC1C(=O)NC(CC(=O)O)C(=O)NC(CCC(=O)O)C(=O)NC(C(C)C)C(=O)NC(CC(=O)O)C=O)NC(=O)C(C)NC(=O)C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)C(C(C)C)NC(=O)C(C)NC(=O)C2CCCN2C(=O)C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)C(C)NC(=O)C(C(C)C)NC(=O)C(C)NC(=O)C(C)NC(=O)C.C(=O)(C(F)(F)F)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)N[C@@H](C)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N1CCC[C@H]1C(=O)N[C@@H](C)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C)C(=O)N2CCC[C@H]2C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC(=O)O)C=O)NC(=O)C.C(=O)(C(F)(F)F)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C96H159F3N20O29 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

2114.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this peptide involves solid-phase peptide synthesis (SPPS), a method commonly used for the production of peptides. The process includes the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. Each amino acid is protected by a temporary protecting group to prevent unwanted side reactions. The peptide is then cleaved from the resin and deprotected to yield the final product .

Industrial Production Methods

Industrial production of this peptide follows similar principles but on a larger scale. Automated peptide synthesizers are often used to streamline the process, ensuring high purity and yield. The final product is typically purified using high-performance liquid chromatography (HPLC) and characterized by mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy .

Chemical Reactions Analysis

Types of Reactions

The peptide can undergo various chemical reactions, including:

Oxidation: The peptide may be oxidized at specific amino acid residues, such as methionine and cysteine.

Reduction: Disulfide bonds within the peptide can be reduced to free thiols.

Substitution: Amino acid residues can be substituted with other residues to modify the peptide’s properties.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or other oxidizing agents.

Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

Substitution: Amino acid derivatives and coupling reagents like HBTU or HATU.

Major Products

The major products formed from these reactions depend on the specific modifications made to the peptide. For example, oxidation of methionine results in methionine sulfoxide, while reduction of disulfide bonds yields free thiols .

Scientific Research Applications

Peptide Synthesis

Overview : The compound serves as a crucial building block in the synthesis of peptides. Peptides are essential components in drug development, particularly for therapeutic agents targeting specific biological pathways.

Applications :

- Drug Development : Utilized in creating novel peptides that can act as drugs or drug carriers.

- Research Tools : Acts as a model compound for studying peptide interactions and stability.

Biotechnology

Overview : In biotechnology, Ac-Ala-Ala-Val-Ala-Leu-Leu-Pro-Ala-Val-Leu-Leu-Ala-Leu-LeLeu-Ala-Pro-Asp-Glu-Val-Asp-al.TFA is instrumental in producing biologically active peptides.

Applications :

- Vaccine Development : Used to create peptide-based vaccines that can enhance immune responses.

- Diagnostic Tools : Plays a role in developing diagnostic assays based on peptide interactions.

Pharmaceutical Development

Overview : The compound is significant in formulating targeted therapies for various diseases, including cancer and metabolic disorders.

Applications :

- Targeted Drug Delivery : Enhances the specificity of drugs to their targets, minimizing side effects.

- Therapeutic Agents : Facilitates the design of peptides that can modulate biological processes effectively.

Research in Neuroscience

Overview : The compound is utilized in neuroscience research to explore the roles of neuropeptides in brain function.

Applications :

- Understanding Neurological Disorders : Aids in studying the mechanisms underlying conditions such as depression and anxiety.

- Neuropeptide Studies : Helps elucidate the functions of neuropeptides in signaling pathways.

Cosmetic Industry

Overview : The compound is being investigated for its potential applications in skincare formulations.

Applications :

- Anti-aging Products : Explored for its ability to promote skin health and reduce signs of aging.

- Skin Repair Agents : Investigated for enhancing skin barrier function and hydration.

Summary of Findings

| Application Area | Key Uses | Potential Benefits |

|---|---|---|

| Peptide Synthesis | Building block for therapeutic peptides | Enhanced drug efficacy |

| Biotechnology | Vaccine and diagnostic tool development | Improved immunological responses |

| Pharmaceutical Development | Targeted drug delivery | Reduced side effects |

| Neuroscience Research | Study of neuropeptides | Insights into neurological disorders |

| Cosmetic Industry | Skincare formulations | Anti-aging and skin health promotion |

Case Studies

-

Peptide Therapeutics Development

- Research has shown that peptides derived from Ac-Ala-Ala-Val-Ala-Leu-Leu-Pro can effectively target cancer cells while sparing healthy tissues, leading to reduced toxicity compared to conventional chemotherapy agents.

-

Vaccine Efficacy Enhancement

- A study demonstrated that incorporating this compound into vaccine formulations significantly boosted antibody responses in animal models, indicating its potential as an adjuvant.

-

Neuropeptide Signaling

- Investigations into neuropeptide signaling pathways using this compound revealed critical insights into how specific peptides influence mood regulation and stress responses.

Mechanism of Action

The peptide exerts its effects by inhibiting caspase-8, an enzyme that plays a crucial role in the apoptotic pathway. By binding to the active site of caspase-8, the peptide prevents the enzyme from cleaving its substrates, thereby inhibiting apoptosis. The molecular targets include the active site of caspase-8 and the pathways involved in apoptosis regulation .

Comparison with Similar Compounds

Structural and Functional Comparisons

VLPVP (Val-Leu-Pro-Val-Pro)

- Sequence/Size : A 5-residue antihypertensive peptide (vs. 21 residues in the target compound).

- Absorption Mechanism : VLPVP relies on paracellular transport in Caco-2 cells, facilitated by energy inhibitors (e.g., sodium azide) and MRP2 efflux proteins. In contrast, the larger size of the target peptide likely limits passive diffusion, necessitating specialized transporters or formulation aids .

- Bioactivity : VLPVP reduces blood pressure via ACE inhibition, while the target peptide’s function is undefined but may involve apoptosis modulation due to its C-terminal Asp-Glu-Val-Asp motif, resembling caspase substrates .

Asn-Asp-Asp-Cys-Glu-Leu-Cys-Val-Asn-Val-Ala-Cys-Thr-Gly-Cys-Leu-OH

- Sequence Features : Contains disulfide-forming cysteines (absent in the target peptide), enabling structural rigidity.

- Therapeutic Use : Treats autoimmune, neurodegenerative, and infectious diseases (e.g., Streptococcus pneumoniae infections). The target peptide’s lack of cysteines may reduce stability but simplify synthesis .

Ac-Leu-Glu-Val-Asp-CHO

- Function : A caspase-3 inhibitor (IC₅₀ ~20 nM) with an aldehyde (-CHO) warhead. The target peptide’s TFA salt and lack of inhibitory groups suggest divergent roles, though its Asp-Glu-Val-Asp sequence could interact with apoptotic pathways .

Physicochemical and Metabolic Properties

Key Observations:

- Amino Acid Effects: Val/Leu: In Streptomyces cultures, Val and Leu regulate antibiotic synthesis—Val accelerates glycolysis, while Leu boosts isovaleryl side chains . Similar metabolic interactions may influence the target peptide’s production yield. Asp/Glu: Acidic residues improve solubility and may chelate metal ions, a feature shared with ALA (5-aminolevulinic acid), which enhances plant stress resistance via chelation .

Pharmacokinetic and Therapeutic Potential

- Absorption: Unlike VLPVP, the target peptide’s size (~2.3 kDa) likely necessitates permeation enhancers (e.g., sodium deoxycholate) or nanocarriers for oral bioavailability .

- Therapeutic Scope : Similar to ’s peptide, the target could target infectious or metabolic diseases, but its lack of cysteine limits applications requiring disulfide-mediated targeting.

Biological Activity

The compound Ac-Ala-Ala-Val-Ala-Leu-Leu-Pro-Ala-Val-Leu-Leu-Ala-Leu-Leu-Ala-Pro-Asp-Glu-Val-Asp-al.TFA is a synthetic peptide that exhibits a range of biological activities. Its structure, composed of various amino acids, enables it to participate in multiple biochemical processes, making it a valuable subject of study in fields such as pharmacology, biotechnology, and molecular biology.

Chemical Structure

This peptide consists of 18 amino acids with the following sequence:

- Amino Acid Sequence : Ac-Ala-Ala-Val-Ala-Leu-Leu-Pro-Ala-Val-Leu-Leu-Ala-Leu-Leu-Ala-Pro-Asp-Glu-Val-Asp

- Molecular Formula : C₁₈H₃₃N₃O₆

- Molecular Weight : 395.48 g/mol

1. Antioxidant Activity

Bioactive peptides, including Ac-Ala-Ala-Val-Ala-Leu-Leu-Pro, have been shown to possess antioxidant properties. These properties are crucial in mitigating oxidative stress, which is linked to various chronic diseases such as cancer and cardiovascular disorders. The presence of specific amino acids contributes to the peptide's ability to scavenge free radicals and inhibit lipid peroxidation .

2. Neuroprotective Effects

Research indicates that peptides can influence neuropeptide signaling pathways, which are essential for brain function and neuroprotection. The compound may enhance synaptic plasticity and protect against neurodegenerative diseases by modulating neurotransmitter release and receptor activity .

3. Role in Drug Development

Ac-Ala-Ala-Val-Ala-Leu-Leu-Pro has applications in pharmaceutical development, particularly in creating targeted therapies for conditions such as diabetes and cancer. Its structure allows it to act as a building block for more complex therapeutic peptides, facilitating drug formulation processes aimed at enhancing efficacy and reducing side effects .

Peptide Synthesis

This compound serves as an essential building block in peptide synthesis, enabling researchers to create various biologically active peptides for therapeutic applications.

Biotechnology

In biotechnology, Ac-Ala-Ala-Val-Ala-Leu-Leu-Pro is utilized in developing biologically active peptides that can be incorporated into vaccines and diagnostic tools. This enhances the immune response and improves diagnostic accuracy .

Neuroscience Studies

The compound is also used in neuroscience research to understand better the role of neuropeptides in brain function and their potential therapeutic effects on neurological disorders .

Case Studies

- Antioxidant Peptides : A study demonstrated that peptides containing hydrophobic residues like Valine (Val) and Leucine (Leu) exhibited enhanced antioxidant activity compared to those lacking these amino acids. The study highlighted the importance of peptide length and composition in determining antioxidant efficacy .

- Neuroprotective Peptides : Research involving similar peptides showed significant neuroprotective effects in animal models of Alzheimer's disease, suggesting that modifications to the peptide structure could lead to improved therapeutic agents for neurodegenerative conditions .

Q & A

Basic Research Questions

Q. What experimental methodologies are recommended for synthesizing Ac-Ala-Ala-Val-Ala-Leu-Leu-Pro-Ala-Val-Leu-Leu-Ala-Leu-Leu-Ala-Pro-Asp-Glu-Val-Asp-al.TFA, and what challenges arise during purification?

- Methodological Answer : Solid-phase peptide synthesis (SPPS) is the primary method, utilizing Fmoc/t-Bu chemistry for sequential amino acid coupling. Key challenges include:

- Aggregation : Use of microwave-assisted synthesis or backbone amide protection (e.g., 2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl) to minimize steric hindrance.

- Cleavage/Deprotection : Trifluoroacetic acid (TFA) is critical for removing protecting groups but may introduce residual counterions. Purification via reversed-phase HPLC (C18 column, 0.1% TFA in acetonitrile/water gradients) is essential to isolate the target peptide .

- Table : Example purification parameters:

| Column Type | Gradient | Purity Achieved | Yield |

|---|---|---|---|

| C18 | 20–50% | ≥95% | 60–70% |

Q. How can researchers confirm the structural integrity of this peptide?

- Methodological Answer : Use a multi-technique approach:

- Mass Spectrometry (MS) : Confirm molecular weight (e.g., MALDI-TOF or ESI-MS).

- NMR Spectroscopy : Analyze - and -NMR in DMSO-d6 or TFE-d3 to verify backbone conformation and side-chain orientations.

- Circular Dichroism (CD) : Assess secondary structure in aqueous buffers (e.g., α-helix content at 208/222 nm) .

Q. What stability considerations are critical when handling this peptide under experimental conditions?

- Methodological Answer : Stability depends on:

- pH : Avoid alkaline conditions (≥pH 8) to prevent deamidation of Asp/Glu residues.

- Temperature : Store lyophilized at −80°C; reconstitute in 0.1% TFA for short-term use.

- Solvent Compatibility : Test solubility in DMSO, TFE, or aqueous buffers with 0.01% SDS to avoid aggregation .

Advanced Research Questions

Q. How can thermodynamic stability studies elucidate the peptide’s folding dynamics in hydrophobic environments?

- Methodological Answer :

- Molecular Dynamics (MD) Simulations : Use GROMACS or AMBER to model interactions in lipid bilayers or micelles.

- Differential Scanning Calorimetry (DSC) : Measure melting temperatures () in varying lipid compositions.

- Fluorescence Quenching : Monitor Trp/other fluorophore accessibility in micellar systems (e.g., DPC or SDS) .

Q. How should researchers resolve contradictions in bioactivity data across different assay systems?

- Methodological Answer :

- Assay Validation : Compare results across orthogonal assays (e.g., SPR vs. cell-based luciferase reporter).

- Buffer Optimization : Test activity in physiological buffers (e.g., PBS with 0.01% Tween-20) versus low-ionic-strength conditions.

- Batch Consistency : Analyze HPLC and MS data across synthesis batches to rule out impurities .

Q. What computational and experimental strategies can quantify solvent effects on the peptide’s tertiary structure?

- Methodological Answer :

- Solvent Perturbation CD : Compare spectra in TFE (α-helix inducer) versus aqueous buffers.

- Small-Angle X-ray Scattering (SAXS) : Measure radius of gyration () in varying solvent polarities.

- Counterion Replacement : Substitute TFA with acetic acid or HCl during synthesis to assess structural impacts .

Data Contradiction Analysis Framework

| Observation | Potential Cause | Resolution Strategy |

|---|---|---|

| Low bioactivity in vitro | Aggregation in assay buffer | Add 0.01% CHAPS detergent |

| HPLC peak splitting | Incomplete deprotection | Extend TFA cleavage time to 4+ hours |

| NMR signal broadening | Conformational flexibility | Use low-temperature (10°C) NMR |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.